1-(3,6-dichloro-9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol

positional isomerism SAR tolylamino substitution

1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol (CAS 313971-33-4; molecular formula C₂₂H₂₀Cl₂N₂O; molecular weight 399.32 g/mol) belongs to the N-alkylated 3,6-dihalogenocarbazole aminoalcohol class. Its core scaffold—a 3,6-dichlorocarbazole linked via a 2-hydroxypropyl bridge to an aromatic amine—is shared with two well-characterized bioactive series: the membrane-targeting DCAP antibiotics and the P7C3 family of proneurogenic/neuroprotective agents.

Molecular Formula C22H20Cl2N2O
Molecular Weight 399.32
CAS No. 313971-33-4
Cat. No. B2465518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,6-dichloro-9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol
CAS313971-33-4
Molecular FormulaC22H20Cl2N2O
Molecular Weight399.32
Structural Identifiers
SMILESCC1=CC=CC=C1NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
InChIInChI=1S/C22H20Cl2N2O/c1-14-4-2-3-5-20(14)25-12-17(27)13-26-21-8-6-15(23)10-18(21)19-11-16(24)7-9-22(19)26/h2-11,17,25,27H,12-13H2,1H3
InChIKeyRLRNSUKZCMTOAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol (CAS 313971-33-4): A Structurally Differentiated Carbazole Aminoalcohol for Antibacterial, Neuroprotective, and Antitumor Research Programs


1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol (CAS 313971-33-4; molecular formula C₂₂H₂₀Cl₂N₂O; molecular weight 399.32 g/mol) belongs to the N-alkylated 3,6-dihalogenocarbazole aminoalcohol class [1]. Its core scaffold—a 3,6-dichlorocarbazole linked via a 2-hydroxypropyl bridge to an aromatic amine—is shared with two well-characterized bioactive series: the membrane-targeting DCAP antibiotics [2] and the P7C3 family of proneurogenic/neuroprotective agents [3]. However, the compound's defining structural feature—the ortho-tolylamino (o-tolylamino) tail group—distinguishes it from the para-tolylamino variants dominant in the neurogenesis literature and from the aliphatic amine tails of the DCAP/SPI031 antibacterial series, positioning it as a unique probe at the intersection of multiple pharmacologically relevant chemotypes.

Why 1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol Cannot Be Interchanged with Generic Carbazole Aminoalcohols: Structural Determinants Governing Biological Selectivity


The carbazole aminoalcohol pharmacophore is exquisitely sensitive to three structural variables—halogen identity on the carbazole ring, amine tail aromaticity, and tolyl substitution pattern—that collectively dictate whether a compound disrupts bacterial membranes [1], inhibits topoisomerase I in tumor cells [2], or promotes neurogenesis via NAMPT activation [3]. The DCAP structure–activity relationship study demonstrated that removing the 3,6-dichloro substitution abolishes antibacterial activity (MIC shift from 20 μM to >80 μM against E. coli BW25113 ΔtolC), while replacing the aliphatic tris(hydroxymethyl) tail with increasingly hydrophobic alkyl or aryl groups alters potency by up to 8-fold [1]. Similarly, in the neurogenesis series, the dibromo-p-tolylamino P7C3 analog promotes neuronal survival, whereas the dichloro-p-tolylamino variant exhibits reduced neuroprotective efficacy [3]. Compound 313971-33-4 occupies a distinct and under-explored position within this SAR landscape—combining the antibacterial-essential 3,6-dichlorocarbazole core with an ortho-tolylamino tail—making it non-substitutable with either the antibacterial-optimized DCAP analogs or the neurogenesis-optimized P7C3 derivatives without risking loss of the desired activity profile.

Quantitative Differentiation Evidence: Where 1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol Partitions from Its Closest Analogs


Ortho-Tolylamino vs. Para-Tolylamino Substitution: Steric Modulation of the Amine Pharmacophore

The ortho-methyl group on the aniline ring of 313971-33-4 introduces steric hindrance adjacent to the secondary amine, a feature absent in the para-tolylamino analog (CAS 317842-35-6). In the DCAP SAR study, increasing tail hydrophobicity via alkyl chain extension or aromatic substitution improved antibacterial potency—compound 10 (with an aliphatic tail) achieved an MIC of 2.5 μM against E. coli BW25113 ΔtolC, representing an 8-fold improvement over parent DCAP (MIC = 20 μM) [1]. While direct MIC data for 313971-33-4 are not publicly reported in peer-reviewed literature, the predicted cLogP of approximately 5.0–5.5 (based on the structurally analogous para-tolylamino compound 12, cLogP = 5.50) [1] positions it in the lipophilicity range associated with enhanced membrane penetration relative to DCAP (cLogP = 1.46). The ortho-methyl substitution further differentiates the compound by restricting conformational freedom of the aromatic tail relative to the para isomer, potentially altering target engagement geometry in both membrane and intracellular protein binding contexts.

positional isomerism SAR tolylamino substitution

3,6-Dichloro vs. 3,6-Dibromo Substitution: Halogen-Dependent Electronic Modulation of the Carbazole Core

The 3,6-dichloro substitution pattern of 313971-33-4 contrasts with the 3,6-dibromo substitution found in the P7C3 neurogenesis series (e.g., 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol) [1]. The DCAP SAR established that the electronegative chlorine atoms are essential for antibacterial activity: eliminating chlorine (compound 5) increased the MIC to >80 μM against E. coli BW25113 ΔtolC, compared to 20 μM for DCAP [2]. Molecular dynamics simulations comparing dibromo- and dichloro-carbazole derivatives binding to protofibrils indicate that the dibromo variant (P7C3) exhibits stronger interaction energy with amyloid-beta structures, correlating with its superior neuroprotective activity [3]. Conversely, the dichloro substitution—with its smaller atomic radius and higher electronegativity (Pauling scale: Cl = 3.16, Br = 2.96)—generates a stronger molecular dipole, which the DCAP authors hypothesized is critical for orienting the compound within bacterial phospholipid bilayers [2]. This halogen-dependent dichotomy means that 313971-33-4, with its dichloro core, is electronically predisposed toward membrane-active antibacterial mechanisms rather than the intracellular NAMPT-mediated neuroprotection associated with dibromo P7C3 analogs.

halogen SAR carbazole electronics neuroprotection vs. antibacterial

Aromatic Amine (o-Tolylamino) vs. Aliphatic Amine Tail: Differential Target Engagement Between Membrane Disruption and Intracellular Enzyme Inhibition

The aromatic o-tolylamino tail of 313971-33-4 structurally differentiates it from the aliphatic amine tails found in two key comparators: SPI031 (sec-butylamino tail; broad-spectrum antibacterial via membrane damage) [1] and compound 6 (butylamino tail; antiproliferative via topoisomerase I inhibition, IC₅₀ in single-digit micromolar range against HeLa and other tumor cell lines) [2]. The mode-of-action divergence is striking: SPI031 causes rapid, non-specific membrane damage with a 7-log reduction in bacterial viability within 30 minutes at 4× MIC [1], whereas the aliphatic butylamino carbazole aminoalcohols induce G₂-phase cell-cycle arrest and apoptosis through stabilization of the topoisomerase I–DNA cleavage complex [2]. The aromatic o-tolylamino tail of 313971-33-4 introduces π-stacking capability absent in aliphatic-tailed analogs, potentially enabling intercalative interactions with DNA or aromatic protein residues that are inaccessible to purely aliphatic amine tails. This structural feature positions 313971-33-4 as a hybrid capable of engaging both membrane (via the lipophilic dichlorocarbazole core) and intracellular aromatic binding sites (via the o-tolylamino group), which neither purely aliphatic nor purely aliphatic-tailed analogs can fully recapitulate.

amine tail SAR membrane targeting topoisomerase I inhibition

Dichlorocarbazole Core: Non-Negotiable Requirement for Antibacterial Activity Established by Systematic SAR

The DCAP SAR study demonstrated that the 3,6-dichlorocarbazole moiety is indispensable for antibacterial activity. Replacing it with a non-chlorinated carbazole (compound 5) increased the MIC from 20 μM to >80 μM against E. coli BW25113 ΔtolC [1]. Substituting the carbazole with a chlorinated indole ring (compound 6) further increased the MIC to 320 μM, representing a 16-fold loss of potency [1]. These data establish that the planar, electron-withdrawing 3,6-dichlorocarbazole is a pharmacophoric requirement for membrane-targeting antibacterial activity within this chemotype. Compound 313971-33-4 retains this essential dichlorocarbazole core, distinguishing it from non-chlorinated carbazole analogs (e.g., 1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol) that lack the chlorine-dependent membrane-orienting properties and would be predicted to have substantially reduced antibacterial potency. Of the 15 DCAP analogs tested, compounds lacking the 3,6-dichloro substitution (5 and 6) were the least active, while compounds retaining the dichlorocarbazole with optimized hydrophobic tails (10, 11, 12) achieved MIC values of 2.5 μM—an 8-fold improvement over the parent [1].

carbazole SAR antibacterial pharmacophore DCAP scaffold

Broad-Spectrum Antibacterial Potential of the N-Alkylated 3,6-Dihalogenocarbazole Class Against BSL-2 and BSL-3 Pathogens

DCAP analogs containing the 3,6-dichlorocarbazole core demonstrate broad-spectrum activity across a panel of clinically relevant Gram-positive and Gram-negative BSL-2 pathogens. Compound 10 (with an optimized hydrophobic tail and the same dichlorocarbazole core as 313971-33-4) exhibited MIC values of 6.25 μM against Vibrio cholerae, 25 μM against Shigella boydii and Edwardsiella tarda, and 50 μM against Salmonella typhimurium [1]. Against BSL-3 pathogens, compound 10 achieved MIC₅₀ values of 6.25 μM against Bacillus anthracis and 12.5 μM against Francisella tularensis across 30 clinical isolates each [1]. Importantly, these DCAP analogs also demonstrated activity against multidrug-resistant strains and showed synergy with kanamycin against E. coli (sublethal kanamycin concentrations of >4 μM enhanced 10's antibacterial effect) [1]. The anti-pseudomonal dichlorocarbazole derivative SPI031 (sec-butylamino analog) showed activity against P. aeruginosa with an MIC of 18.5 μg/mL and additionally eradicated mature P. aeruginosa biofilms [2]. While direct MIC values for 313971-33-4 are not reported, its shared 3,6-dichlorocarbazole core with this active series supports class-level inference of antibacterial potential.

broad-spectrum antibacterial Gram-positive Gram-negative BSL-3 pathogens

Favorable Selectivity Profile: Differential Toxicity Between Bacterial and Mammalian Cells in the Dichlorocarbazole Class

A critical procurement consideration for bioactive carbazole aminoalcohols is the therapeutic window between bacterial and mammalian cell toxicity. DCAP, the parent compound sharing the 3,6-dichlorocarbazole core with 313971-33-4, demonstrated complete sparing of red blood cell membranes at concentrations lethal to bacteria and only decreased mammalian cell viability after ≥6 hours of continuous exposure [1]. SPI031, the sec-butylamino analog, displayed no cytotoxicity against various human cell types in the anti-pseudomonal study [2]. This selectivity arises from the fundamental difference between bacterial and mammalian membrane composition—bacterial membranes rely on maintained transmembrane potential and specific lipid organization that the dichlorocarbazole pharmacophore preferentially disrupts [1]. In the antitumor carbazole aminoalcohol series (butylamino analog, compound 6), the mechanism shifts to intracellular topoisomerase I inhibition, which lacks this membrane-level selectivity and results in cytotoxicity against both tumor and (potentially) normal proliferating mammalian cells [3]. The structural similarity of 313971-33-4 to the membrane-targeting antibacterial series (via its dichlorocarbazole core) rather than to the topoisomerase I-inhibiting antitumor series (which uses purely aliphatic tails) suggests a membrane-targeting mechanism with favorable bacterial selectivity.

therapeutic index mammalian cytotoxicity bacterial selectivity

Optimal Research and Industrial Deployment Scenarios for 1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol Based on Quantitative Differentiation Evidence


Antibacterial Screening Libraries Targeting Multidrug-Resistant Gram-Negative Pathogens Including Pseudomonas aeruginosa

Compound 313971-33-4 should be prioritized for inclusion in focused antibacterial screening libraries targeting Gram-negative pathogens. The 3,6-dichlorocarbazole core is pharmacophorically essential—its removal causes a ≥4-fold MIC increase [1]—while the o-tolylamino tail provides predicted lipophilicity (cLogP ~5.0–5.5) in the range associated with enhanced membrane penetration in DCAP analogs (compound 12, cLogP = 5.50, MIC = 2.5 μM against E. coli ΔtolC) [1]. The class has demonstrated activity against P. aeruginosa (SPI031 MIC = 18.5 μg/mL) including biofilm eradication [2], and DCAP analog 10 achieved MIC₅₀ values of 6.25–12.5 μM against BSL-3 pathogens B. anthracis and F. tularensis [1]. The favorable bacterial selectivity profile—rapid bacterial killing without hemolysis or acute mammalian cytotoxicity [3]—makes this compound suitable for hit-to-lead campaigns seeking membrane-active antibacterials with a built-in therapeutic window.

Mechanistic Deconvolution Studies: Dissecting Membrane Disruption from Intracellular Protein Targeting in the Carbazole Aminoalcohol Pharmacophore

The unique structural hybridization of 313971-33-4—combining the membrane-targeting 3,6-dichlorocarbazole core with an aromatic o-tolylamino tail capable of π-π stacking and potential DNA intercalation—makes it an ideal probe for mechanistic deconvolution studies. Aliphatic-tailed analogs such as SPI031 cause rapid, non-specific membrane damage (7-log bacterial reduction in 30 min [1]), while aliphatic butylamino analogs inhibit intracellular topoisomerase I [2]. By testing 313971-33-4 in parallel with SPI031 and compound 6 in macromolecular synthesis inhibition assays, membrane permeability assays (SYTOX Green uptake), and cell-free topoisomerase I inhibition assays, researchers can determine whether the aromatic o-tolylamino tail biases the mechanism toward membrane disruption, intracellular enzyme inhibition, or a dual mode of action inaccessible to either aliphatic comparator.

Ortho-vs-Para Positional Isomer Screening for Target Engagement and Pharmacokinetic Optimization

Compound 313971-33-4 (ortho-tolylamino) and its para-tolylamino isomer (CAS 317842-35-6) form a matched molecular pair for investigating the impact of tolyl substitution geometry on biological activity. The ortho-methyl group introduces steric hindrance adjacent to the secondary amine, potentially restricting rotational freedom, altering hydrogen-bonding geometry, and affecting metabolic stability at the amine site. In the DCAP SAR, the para-tolylamino analog (compound 12) achieved an MIC of 2.5 μM against E. coli ΔtolC [1]. Head-to-head comparison of 313971-33-4 and CAS 317842-35-6 in parallel MIC determinations, microsomal stability assays, and Caco-2 permeability studies would quantify the effect of ortho-methyl steric constraint on antibacterial potency, metabolic vulnerability, and passive membrane permeability—parameters directly relevant to lead optimization decisions.

Structure-Activity Relationship Expansion of the DCAP Chemotype: Probing the Lipophilicity-Activity Correlation

The DCAP SAR established that increasing tail hydrophobicity (cLogP) correlates with improved antibacterial activity—compound 10 (cLogP = 5.04) and compound 12 (cLogP = 5.50) achieved 8-fold lower MIC values than DCAP (cLogP = 1.46) [1]. Compound 313971-33-4, with a predicted cLogP of approximately 5.0–5.5, occupies the upper end of this lipophilicity range but introduces an aromatic character absent in the purely aliphatic optimized tails. Systematic comparison of 313971-33-4 against compounds 10, 11, and 12 in isogenic antibacterial assays, coupled with measurement of membrane partitioning (using surface plasmon resonance or fluorescence anisotropy with bacterial lipid bilayers), would extend the DCAP SAR model to include aromatic-aliphatic hybrid tails and test whether the activity-lipophilicity correlation plateaus or deviates when aromaticity is introduced into the tail region.

Quote Request

Request a Quote for 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.